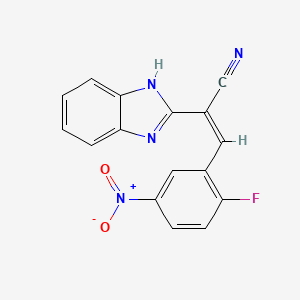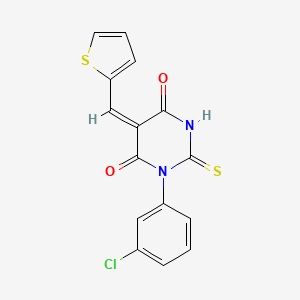![molecular formula C16H16ClNO4 B3880222 5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide](/img/structure/B3880222.png)
5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide
Descripción general
Descripción
5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide, also known as ACPA, is a chemical compound that has been widely studied for its potential therapeutic applications. ACPA belongs to a class of compounds known as furanocannabinoids, which have been found to interact with the endocannabinoid system in the body. In
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide involves its interaction with the CB1 and CB2 receptors in the endocannabinoid system. This compound has been found to act as a selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. This compound has also been shown to activate the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, and to have anticonvulsant and neuroprotective effects. This compound has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide is its high selectivity for the CB1 receptor, which allows for more precise targeting of the central nervous system. This compound has also been found to have a long half-life, which makes it suitable for chronic dosing studies. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other receptors.
Direcciones Futuras
There are several future directions for research on 5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide. One area of interest is the development of more potent and selective agonists of the CB1 receptor, which could have potential therapeutic applications in the treatment of pain and neurological disorders. Another area of interest is the investigation of the role of this compound in the regulation of appetite and metabolism, as the endocannabinoid system has been implicated in these processes. Finally, the potential use of this compound as a tool for studying the endocannabinoid system and its role in physiological processes remains an area of active research.
Aplicaciones Científicas De Investigación
5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methyl-3-furamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been found to interact with the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain and inflammation. This compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
5-acetyl-N-[2-(2-chlorophenoxy)ethyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-10(19)15-9-12(11(2)22-15)16(20)18-7-8-21-14-6-4-3-5-13(14)17/h3-6,9H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOIWBYNLCTEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880158.png)
![N-{1-[(2-{[5-(4-bromophenyl)-2-furyl]methylene}hydrazino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B3880159.png)
![N-{1-[(2-benzylidenehydrazino)carbonyl]-3-methyl-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B3880181.png)
![2-{[5-(2,5-dimethyl-3-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3880185.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880193.png)

![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880213.png)
![ethyl 2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880225.png)
![ethyl 2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880237.png)

![ethyl 2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880246.png)

